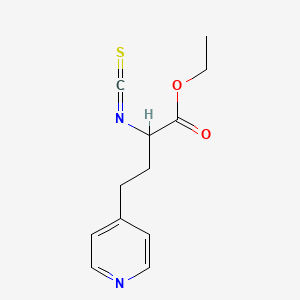
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanoate backbone, which also contains a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate typically involves the reaction of ethyl 2-amino-4-(pyridin-4-yl)butanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: Ethyl 2-amino-4-(pyridin-4-yl)butanoate and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C) to prevent decomposition of thiophosgene.
Procedure: Thiophosgene is added dropwise to a solution of ethyl 2-amino-4-(pyridin-4-yl)butanoate in dichloromethane. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by extraction with an appropriate solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
化学反应分析
Types of Reactions
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
科学研究应用
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
作用机制
The mechanism of action of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound may also interact with other molecular targets, such as DNA or small molecules, through similar mechanisms.
相似化合物的比较
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate can be compared with other isothiocyanate-containing compounds:
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate: Contains an isothiazolo ring instead of an isothiocyanate group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyrimidine ring and a different functional group.
属性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
ethyl 2-isothiocyanato-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)11(14-9-17)4-3-10-5-7-13-8-6-10/h5-8,11H,2-4H2,1H3 |
InChI 键 |
KWXRHJIVNHKMLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1=CC=NC=C1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


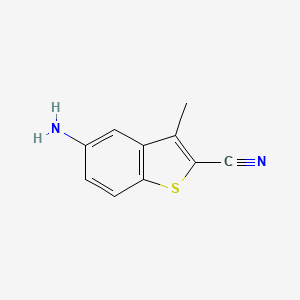
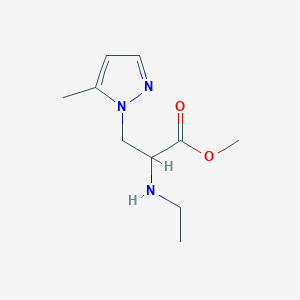
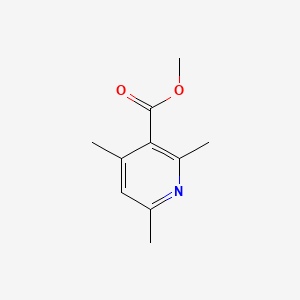
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
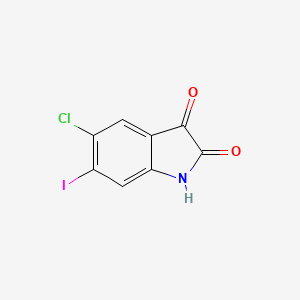
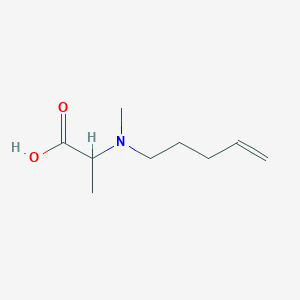
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
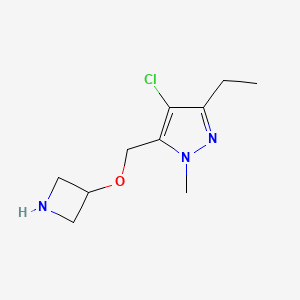
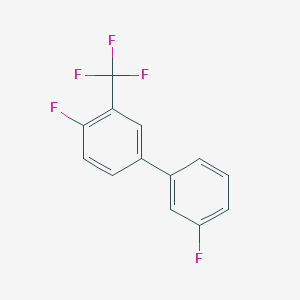
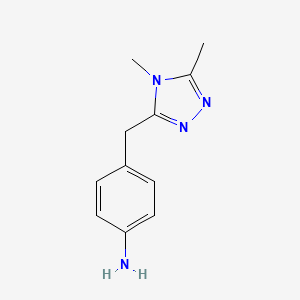
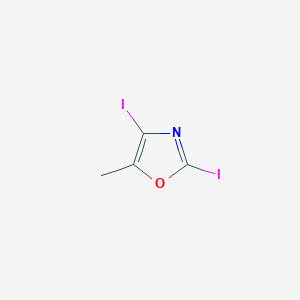
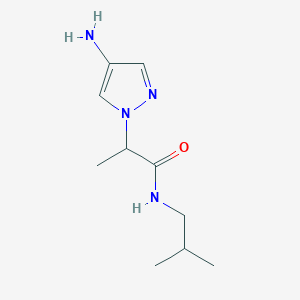
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
